REACTION_CXSMILES
|
[Na].C(C1=C[C:12](OC1=O)=[O:13])=CC1C=CC=CC=1.[N:17]1[C:24]([NH2:25])=[N:23][C:21]([NH2:22])=[N:20][C:18]=1[NH2:19].C=O.[OH-].[Na+]>O>[CH2:12]=[O:13].[N:17]1[C:24]([NH2:25])=[N:23][C:21]([NH2:22])=[N:20][C:18]=1[NH2:19] |f:4.5,7.8,^1:0|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
styrenemaleic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC1=CC=CC=C1)/C/1=C/C(=O)OC1=O
|
Name
|
12
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was homogenized
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by grinding
|
Type
|
ADDITION
|
Details
|
were mixed with each other until a homogeneous mixture
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
ADDITION
|
Details
|
The resulting homogeneous mixture of liquor A and liquor B
|
Type
|
ADDITION
|
Details
|
was mixed with 37.5 parts of a 40% solubilized emulsion (average particle diameter 0.05 μm) comprising microcrystalline wax
|
Type
|
CUSTOM
|
Details
|
to obtain a core material
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
to obtain roundish agglomerates
|
Type
|
ADDITION
|
Details
|
dispersed
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C=O.N1=C(N)N=C(N)N=C1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |